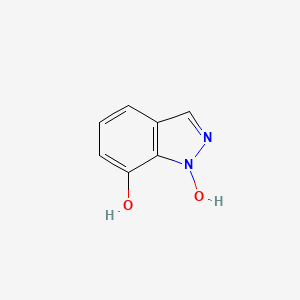

1H-Indazole-1,7-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

1-hydroxyindazol-7-ol |

InChI |

InChI=1S/C7H6N2O2/c10-6-3-1-2-5-4-8-9(11)7(5)6/h1-4,10-11H |

InChI Key |

HKHKPRQZMIAVOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N(N=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indazole 1,7 Diol and Its Functionalized Analogues

Strategies for the Construction of the 1H-Indazole Core with Diol Functionality

The introduction of diol functionalities onto the 1H-indazole core presents unique synthetic challenges. Researchers have developed several innovative methods to achieve this, primarily through cyclization reactions that either start with or generate the diol groups during the formation of the indazole ring.

Cyclization Approaches to 1H-Indazole-1,7-diol

Cyclization reactions are paramount in forming the bicyclic structure of indazoles. The following subsections explore specific methodologies that have been successfully employed to synthesize this compound and related compounds.

An efficient, one-pot synthesis of 1H-indazole-4,7-diols has been developed utilizing an iodine(III)-mediated [3+2] cycloaddition reaction in water. researchgate.net This method involves the condensation of phenol (B47542) derivatives with diazomethylarenes, using iodobenzene (B50100) diacetate as an oxidant. researchgate.net The reaction proceeds through a cycloaddition mechanism and has been successful in preparing a variety of indazole derivatives. researchgate.net This approach is noteworthy for its use of environmentally friendly hypervalent iodine reagents and aqueous reaction media. researchgate.netnih.gov A similar strategy has also been applied to the synthesis of benzo[d]isoxazole-4,7-diols, demonstrating the versatility of this methodology. nih.govacs.org

Key Features of Iodine(III)-Mediated Cycloaddition:

Reagents: Phenol derivatives, diazomethylarenes, iodobenzene diacetate (oxidant). researchgate.net

Reaction Type: [3+2] Cycloaddition. researchgate.net

Solvent: Water. researchgate.net

Products: 1H-Indazole-4,7-diols. researchgate.net

Electrochemical methods offer a sustainable and efficient alternative for the synthesis of 1H-indazoles. One such method is the radical Csp2–H/N–H cyclization of arylhydrazones. rsc.org This approach uses electrochemical anodic oxidation to generate N-centered radicals, which then undergo intramolecular cyclization. rsc.orgnih.govfrontiersin.org The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent and proton donor is crucial for promoting the formation of these nitrogen free radicals. rsc.orgnih.gov This methodology is operationally simple and avoids the need for metal catalysts or chemical oxidants. rsc.orgfrontiersin.orgresearchgate.net

The proposed mechanism involves the oxidation of the arylhydrazone at the anode, assisted by HFIP, to form an N-centered radical. nih.govfrontiersin.org This radical then cyclizes onto the aromatic ring, and subsequent single-electron transfer (SET) oxidation and deprotonation yield the 1H-indazole product. nih.govfrontiersin.org

Reaction Conditions for Electrochemical Cyclization:

| Parameter | Condition |

|---|---|

| Cell Type | Undivided |

| Electrodes | Platinum plates |

| Electrolyte | n-Bu4NBF4/DCM/HFIP |

| Conditions | Constant Current Electrolysis (CCE) |

Table based on data from multiple sources. rsc.orgfrontiersin.org

Copper-catalyzed reactions are widely used for the formation of N-N bonds in the synthesis of indazoles. rsc.org One approach involves the oxidative dehydrogenative coupling of ketimines, which can be prepared from o-aminobenzonitriles and organometallic reagents. nih.govrsc.org Using copper(II) acetate (B1210297) (Cu(OAc)2) as a catalyst and oxygen as the sole oxidant, this method efficiently converts the ketimine intermediates into 1H-indazoles in good to excellent yields. nih.gov

Another copper-catalyzed method involves the cyclization of 2-alkynylazobenzenes, which proceeds through C-N bond formation followed by a 1,2-hydride shift to yield 3-alkenyl-2H-indazoles. researchgate.net Mechanistic studies on related copper-catalyzed aerobic oxidative N-N coupling reactions suggest an "oxidase"-type mechanism involving the aerobic oxidation of a Cu(I) species. osti.gov

The intramolecular Ullmann-type reaction is a valuable tool for synthesizing 1H-indazoles, particularly functionalized derivatives. researchgate.netthieme-connect.com This copper-catalyzed reaction typically involves the cyclization of a hydrazone derived from an o-halogenated aryl aldehyde or ketone. researchgate.netresearchgate.net For instance, a scalable route to 5-bromo-4-fluoro-1-methyl-1H-indazole was developed using this approach, starting from a trisubstituted benzene (B151609) derivative. thieme-connect.com The process involves ortho-directed lithiation, formylation, condensation with methyl hydrazine (B178648) to form the hydrazone, and finally, the copper-catalyzed intramolecular Ullmann cyclization. thieme-connect.com This method has been applied to a wide range of substrates, producing indazole products in good yields under mild, ligand-free conditions. researchgate.netresearchgate.net

To address the limitations associated with metal catalysts, such as high temperatures and potential product contamination, metal-free synthetic routes have been developed. frontiersin.org One such strategy involves the direct aryl C-H amination of ketone hydrazones using iodine in the presence of potassium iodide and sodium acetate. nih.gov Another metal-free approach utilizes [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the C-H amination of arylhydrazones. nih.gov

Photochemical methods also offer a metal-free pathway to indazoles. For example, 2H-indazoles can be synthesized from 2-((aryl/alkyl/H)ethynyl))aryltriazenes under visible-light irradiation at room temperature without the need for an external photocatalyst. researchgate.netacs.org Additionally, a one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple and mild route to indazoles with broad functional group tolerance. organic-chemistry.org

Transition Metal-Catalyzed C-H Activation Strategies for Indazole Formation

The formation of the fundamental indazole core is a critical first step. Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for constructing heterocyclic systems. Various catalytic systems, primarily involving rhodium, palladium, and copper, have been developed for the synthesis of 1H-indazoles from readily available starting materials.

One prominent strategy involves the coupling of aryl imidates with nitrosobenzenes, catalyzed by a Rh(III)/Cu(II) system. This reaction proceeds via a C-H activation/C-N bond formation cascade, yielding a range of substituted 1H-indazoles. nih.gov Similarly, palladium catalysts have been employed in the intramolecular amination of aryl hydrazones, providing an alternative route to the indazole scaffold. researchgate.net These methods are valued for their broad substrate scope and functional group tolerance. While these approaches typically yield the parent indazole or its simple derivatives, they provide a robust foundation upon which the 1,7-diol functionality can be installed in subsequent steps.

Table 1: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Yield Range | Reference |

|---|---|---|---|---|

| Rh(III)/Cu(II) | Imidate Esters & Nitrosobenzenes | C-H Activation/C-N/N-N Coupling | Good | nih.gov |

| Co(III)/Cu(II) | NH Imines & Anthranil | C-H Amination/Cyclization | Good to Excellent | nih.gov |

| Pd(OAc)₂ | o-Bromobenzonitriles & Hydrazones | Intermolecular Arylation/Cyclization | 73-90% | researchgate.net |

1,3-Dipolar Cycloaddition Reactions of Arynes with Diazomethane Derivatives for 1H-Indazoles

The [3+2] cycloaddition reaction between a reactive aryne intermediate and a 1,3-dipole, such as a diazo compound, offers a mild and efficient pathway to the 1H-indazole ring system. organic-chemistry.org Arynes are typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source. nih.govnih.gov

This methodology allows for the formation of the indazole core under gentle conditions, tolerating a variety of functional groups. The reaction of arynes with monosubstituted diazo compounds leads to 1H-indazoles after a proton shift, while reactions with N-tosylhydrazones proceed through the in situ formation of diazo intermediates. organic-chemistry.org This approach is particularly valuable for accessing C3-substituted indazoles. nih.gov

Table 2: 1,3-Dipolar Cycloaddition for 1H-Indazole Synthesis

| Aryne Precursor | Diazo Source | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| o-(TMS)aryl triflate | α-Diazomethylphosphonates | CsF | Access to 3-aryl/alkyl-1H-indazoles | nih.gov |

| o-(TMS)aryl triflate | N-Tosylhydrazones | CsF, mild | In situ diazo formation | organic-chemistry.org |

Directed Regioselective Functionalization for 1,7-Dihydroxylation of the Indazole Scaffold

Achieving the specific 1,7-dihydroxylation pattern on the indazole ring is a significant synthetic hurdle. This requires either the precise post-cyclization functionalization of a pre-formed indazole or the use of starting materials where the hydroxyl groups or their precursors are already in place.

Direct C-H hydroxylation of the indazole benzene ring, particularly at the C7 position, is not straightforward, and methods are not extensively reported. uno.edu However, a multi-step approach can be envisioned based on established transformations. A plausible route involves the site-selective introduction of a functional group at C7 that can be later converted to a hydroxyl group.

One such strategy is directed C-H nitration. The use of iron(III) nitrate (B79036) has been shown to achieve site-selective nitration at the C7 position of 2H-indazoles. researchgate.net This methodology could potentially be adapted for 1H-indazoles. The resulting 7-nitroindazole (B13768) can then be converted to 7-hydroxyindazole via a standard sequence of reduction to the 7-aminoindazole, followed by diazotization and hydrolysis.

The introduction of the hydroxyl group at the N1 position corresponds to the formation of a 1-hydroxy-1H-indazole, which is a tautomeric form of an indazole N-oxide. thieme-connect.de These can be synthesized via methods such as the 1,7-electrocyclization of azomethine ylides derived from 2-nitrobenzaldehydes or by direct oxidation of the parent indazole. thieme-connect.denih.gov Subsequent deoxygenation of these N-oxides is a common reaction, but their isolation provides the N-hydroxy functionality. nih.gov

An alternative and often more efficient strategy is to construct the indazole ring from a benzene-based precursor that already contains the necessary oxygen functionalities, either as hydroxyl groups or as protected ethers.

A well-established method for indazole synthesis is the cyclization of substituted anilines. A potential route to 1H-indazole-7-ol could start from 2-methoxy-6-nitrotoluene or a similar precursor. The nitro group can be reduced to an amine, which is then subjected to diazotization and intramolecular cyclization to form the pyrazole (B372694) ring. The methoxy (B1213986) group at the 7-position can then be deprotected (e.g., using BBr₃) to reveal the 7-hydroxyl functionality. A similar strategy has been successfully used to synthesize 5,6-dihydroxy-1H-indazole from 2-bromo-4,5-dimethoxybenzaldehyde. researchgate.net

The Cadogan reaction, a reductive cyclization of o-nitroaryl imines using phosphites, provides another powerful approach. nih.gov Starting with a pre-functionalized o-nitrobenzaldehyde, such as 2-methoxy-6-nitrobenzaldehyde, reaction with an amine would form an imine intermediate. Subsequent reductive cyclization would yield the indazole core, with the methoxy group in place for later conversion to the 7-ol. The N1-hydroxy group would need to be introduced separately, potentially via late-stage oxidation.

Derivatization Strategies for Enhancing the Chemical Utility of this compound

The chemical utility of this compound can be significantly expanded through derivatization. The presence of two hydroxyl groups (one on the benzene ring and one on the pyrazole nitrogen) and an electron-rich aromatic system provides multiple sites for chemical modification.

Substitution Reactions at Various Ring Positions of Indazole Diol Scaffolds

The this compound scaffold is amenable to various substitution reactions. The reactivity is dictated by the electronic nature of the bicyclic system and the directing effects of the hydroxyl substituents.

Electrophilic Aromatic Substitution: The benzene portion of the indazole ring is activated towards electrophilic substitution by the electron-donating 7-hydroxyl group. This group would be expected to direct incoming electrophiles primarily to the C6 and C4 positions. Standard electrophilic reactions such as halogenation, nitration, and Friedel-Crafts acylation could potentially be employed, although reaction conditions would need to be carefully controlled to avoid undesired side reactions involving the hydroxyl groups.

Reactions of the Hydroxyl Groups: Both the N1-hydroxy and C7-hydroxy groups can undergo typical alcohol/phenol reactions.

Etherification: Treatment with alkyl halides under basic conditions (e.g., Williamson ether synthesis) would yield the corresponding ethers. This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: Reaction with acyl chlorides or anhydrides would produce the corresponding esters, providing a means to introduce acyl functionalities.

N-Oxide Deoxygenation: The N1-hydroxy group can be removed (deoxygenated) using reducing agents like PPh₃ or SnCl₂, which would convert the this compound into 1H-indazole-7-ol. nih.gov

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Position(s) Modified | Potential Product |

|---|---|---|---|

| Etherification | Alkyl Halide, Base | C7-OH, N1-OH | 7-Alkoxy-1-alkoxy-1H-indazole |

| Esterification | Acyl Chloride, Base | C7-OH, N1-OH | 7-Acyloxy-1-acyloxy-1H-indazole |

| Halogenation | NBS, Br₂ | C4, C6 | 4/6-Halo-1H-indazole-1,7-diol |

Late-Stage Functionalization Protocols for Indazole Derivatives

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical complexity and diversity into existing molecular scaffolds, such as the indazole ring system. researchgate.netrsc.org This approach avoids the de novo synthesis of each analogue, allowing for the efficient modification of complex molecules. rsc.org Key LSF strategies for indazoles primarily revolve around the activation and subsequent functionalization of carbon-hydrogen (C–H) bonds.

Recent progress has yielded a variety of protocols using different catalytic systems, including transition metals, photoredox catalysis, and electrochemistry. rsc.orgnih.govfrontiersin.org

Transition Metal-Catalyzed C–H Functionalization:

Transition metals are widely employed to catalyze the selective functionalization of C–H bonds in indazole derivatives.

Manganese (Mn) Catalysis: Earth-abundant manganese(I) complexes have been shown to catalyze the ortho-C–H alkenylation of 2-arylindazoles. rsc.org This method demonstrates high E-selectivity and is applicable to the modification of complex molecules in aqueous media. rsc.org Kinetic studies from these reactions suggest that the C–H bond activation step may not be the rate-determining step of the process. rsc.org

Iridium (Ir) Catalysis: Iridium-based catalysts are effective for C–H borylation. unibo.it For instance, a tandem reaction involving iridium-catalyzed C3-borylation of 1-methyl-1H-indazole followed by a Suzuki-Miyaura coupling allows for the synthesis of various 3-aryl-1H-indazoles. unibo.it This one-pot procedure works well with a range of aryl halides containing both electron-donating and electron-withdrawing groups. unibo.it

Copper (Cu) Catalysis: Copper-catalyzed methods have been developed for C3 amination of 2H-indazoles, producing indazole-containing indazol-3(2H)-one derivatives in moderate to excellent yields under mild conditions. researchgate.net Mechanistic studies indicate these reactions likely proceed via a radical pathway. researchgate.net

Metal-Free Functionalization Methods:

To circumvent the use of transition metals, metal-free functionalization techniques have been explored.

Photocatalysis: Visible-light-promoted protocols offer a mild, metal-free alternative. One such method achieves the direct C3-carbamoylation of 2-aryl-2H-indazoles using oxamic acids as the carbamoyl (B1232498) source and an organic photocatalyst. frontiersin.org This approach is notable for its tolerance of sensitive functional groups and has been applied to the late-stage modification of drug molecules and peptides. frontiersin.org

Electrochemical Synthesis: Electrochemical methods provide another powerful tool for C–H functionalization. The selective synthesis of 1H-indazole N-oxides can be achieved electrochemically, and these intermediates can then undergo various divergent C-H functionalization reactions. nih.gov This strategy has been used to synthesize key intermediates for pharmaceutical molecules. The reaction pathway is believed to involve iminoxyl radicals. nih.gov

The table below summarizes key late-stage functionalization protocols for indazole derivatives.

| Catalytic System | Reaction Type | Indazole Position | Key Features | Reference |

| Manganese(I) Complex | C-H Alkenylation | ortho-C' of 2-arylindazole | Earth-abundant metal; Aqueous medium; High E-selectivity | rsc.org |

| Iridium/[dtbpy] | C-H Borylation/Suzuki Coupling | C3 | One-pot tandem reaction; Mild conditions | unibo.it |

| Copper Catalyst | C3 Amination | C3 | Proceeds through a radical pathway | researchgate.net |

| 4CzIPN (Photocatalyst) | C3 Carbamoylation | C3 | Metal-free; Visible light; Tolerates sensitive groups | frontiersin.org |

| Electrochemical (RVC cathode) | C-H Functionalization via N-Oxide | Various | Metal-free; Forms reactive 1H-indazole N-oxide intermediate | nih.gov |

Exploration of Polymeric and Supramolecular Assemblies Incorporating this compound Scaffolds

The functional groups on the indazole ring, particularly those capable of forming non-covalent interactions like hydrogen bonds or coordinating to metal centers, allow these scaffolds to act as building blocks for larger, ordered structures. The hydroxyl groups of this compound are prime candidates for directing the formation of polymeric and supramolecular assemblies.

Coordination Polymers:

Indazole derivatives functionalized with coordinating groups, such as carboxylic acids, have been successfully used to construct coordination polymers.

Copper(II) Assemblies: 1H-indazole-3-carboxylic acid has been combined with various nitrogen-containing auxiliary ligands to synthesize copper(II) complexes. researchgate.net Depending on the auxiliary ligand and reaction conditions (hydrothermal or solvent-evaporation), these reactions yield discrete dimeric complexes or extended polymeric structures. researchgate.net

Ruthenium and Osmium Assemblies: Ruthenium(II) and Osmium(II) complexes have also been synthesized using 1H-indazole-3-carboxylic acid. researchgate.net These can form monomeric, dimeric, and even polymeric structures, demonstrating the versatility of the indazole scaffold in coordination chemistry. researchgate.net For instance, the chemical oxidation of an Osmium(II) monomeric complex with silver perchlorate (B79767) led to the formation of a polymeric Os(III)-Ag(I) chain. researchgate.net

While these examples utilize a carboxylate group, the diol functionality of This compound offers analogous potential for coordination. The two hydroxyl groups can act as bidentate or bridging ligands to connect metal centers, forming metal-organic frameworks (MOFs) or coordination polymers with potentially unique topologies and properties.

Supramolecular Assemblies via Hydrogen Bonding:

The hydroxyl groups of this compound, along with the N-H proton of the pyrazole ring, are excellent hydrogen bond donors and acceptors. This makes the molecule highly suitable for forming intricate hydrogen-bonded networks.

Self-Assembly: Research on other heterocyclic compounds demonstrates that molecules with multiple hydrogen-bonding sites can self-assemble into well-defined supramolecular structures such as tapes, sheets, or three-dimensional networks. The specific arrangement is often dictated by the geometry of the molecule and the orientation of its functional groups. While direct studies on this compound are limited, the principles of supramolecular chemistry suggest it would readily form such assemblies. nottingham.ac.uk

Inclusion in Larger Structures: The indazole unit can be incorporated into larger molecules designed for self-assembly. For example, indazole derivatives have been included in tyrosine kinase inhibitors designed to form supramolecular structures. nottingham.ac.uk The N-H and other functional groups on the indazole ring can participate in specific interactions, such as urea-based hydrogen bonding, to guide the assembly process. nottingham.ac.uk

The table below outlines examples of assemblies formed from indazole derivatives.

| Assembly Type | Indazole Derivative | Key Interacting Group(s) | Resulting Structure | Reference |

| Coordination Polymer | 1H-Indazole-3-carboxylic acid | Carboxylate, N-donor ligands | Dimeric and polymeric Cu(II) complexes | researchgate.net |

| Coordination Polymer | 1H-Indazole-3-carboxylic acid | Carboxylate, N-donor ligands | Monomeric, dimeric, and polymeric Ru/Os complexes | researchgate.net |

| Supramolecular Assembly | tert-butyl (2S)-2-({[1-(cyclopropylmethyl)-1H-indazole-3-yl]formamido})-2-phenylacetate | Amide, Ester | Potential for hydrogen-bonded assemblies | nottingham.ac.uk |

Advanced Spectroscopic and Crystallographic Elucidation of 1h Indazole 1,7 Diol Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. nih.gov For indazole systems, 1H, 13C, and 15N NMR provide complementary information that, when combined, allows for a complete assignment of the molecular framework and differentiation between potential isomers. dergipark.org.trnih.gov

In the 1H NMR spectrum of an indazole derivative, the protons on the bicyclic ring system typically resonate in the aromatic region (δ 7.0–8.5 ppm). The precise chemical shift and coupling constants (J-values) for each proton are influenced by its electronic environment, which is dictated by the position of substituents and the nitrogen atoms. For 1H-Indazole-1,7-diol, the presence of two electron-donating hydroxyl groups would significantly impact the chemical shifts of the adjacent protons. The N-H proton of the pyrazole (B372694) ring typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), which can be confirmed by D2O exchange. mdpi.com The protons of the hydroxyl groups would also be observable, with their chemical shifts being dependent on solvent and concentration.

Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Protons in Substituted 1H-Indazole Systems. Data compiled from various sources for illustrative purposes. mdpi.comnih.gov

| Proton | Typical Chemical Shift Range (ppm) | Expected Shift for this compound |

|---|---|---|

| H-3 | 7.9 - 8.4 | ~8.0 |

| H-4 | 7.5 - 7.8 | Shifted upfield due to adjacent OH |

| H-5 | 7.1 - 7.4 | Shifted upfield due to adjacent OH |

| H-6 | 7.3 - 7.6 | Shifted upfield due to adjacent OH |

| N1-H | 10.0 - 13.5 (broad) | ~11.0 (broad) |

| C1-OH | Variable (solvent dependent) | Variable |

| C7-OH | Variable (solvent dependent) | Variable |

13C NMR spectroscopy is particularly powerful for assigning the carbon skeleton and differentiating between N-1 and N-2 substituted isomers. nih.govsemanticscholar.org The chemical shifts of C-3, C-7, and the bridgehead carbon C-7a are especially diagnostic. In N-1 substituted indazoles, the C-3 signal appears further downfield compared to its position in N-2 isomers. semanticscholar.org The introduction of hydroxyl groups at the C-1 and C-7 positions in this compound would cause a significant downfield shift for these carbons due to the direct attachment of the electronegative oxygen atom, while adjacent carbons would experience shifts based on resonance and inductive effects.

Table 2: Representative 13C NMR Chemical Shifts (δ, ppm) for the Indazole Core. Data compiled from various sources for illustrative purposes. mdpi.comsemanticscholar.orgcdnsciencepub.comrsc.org

| Carbon | Typical Shift in 1H-Indazoles (ppm) | Typical Shift in 2H-Indazoles (ppm) |

|---|---|---|

| C-3 | 132 - 145 | 122 - 124 |

| C-3a | 120 - 128 | 126 - 128 |

| C-4 | 120 - 127 | 120 - 123 |

| C-5 | 120 - 127 | 120 - 123 |

| C-6 | 120 - 129 | 126 - 128 |

| C-7 | 109 - 118 | 117 - 118 |

| C-7a | 139 - 142 | 149 - 150 |

15N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the indazole ring. Although it often requires isotopic labeling or specialized 2D NMR techniques like 1H-15N HMBC due to the low natural abundance and sensitivity of the 15N nucleus, the resulting data is invaluable. nih.gov The chemical shifts of N-1 and N-2 are significantly different, providing an unambiguous method to distinguish between tautomers and regioisomers. researchgate.netnih.gov In 1H-indazoles, the protonated nitrogen (N-1) is more shielded and appears at a higher field (less negative ppm value) compared to the pyridinic nitrogen (N-2).

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer, possessing a benzenoid structure, is generally the more thermodynamically stable and predominant form in solution and the solid state. mdpi.combeilstein-journals.org The 2H-tautomer has a quinonoid character. NMR spectroscopy is the definitive tool for studying this equilibrium. dergipark.org.tr The differences in the 1H and 13C chemical shifts between the two forms are distinct. Notably, the C-3 chemical shift in 1H-tautomers is typically found around δ 132–145 ppm, whereas in 2H-tautomers, it is shifted significantly upfield to δ 123–124 ppm. thieme-connect.de Similarly, the chemical shift of H-3 is a useful indicator, appearing further downfield in the 2H-isomer. nih.gov Advanced 2D NMR experiments, such as NOESY, can show correlations between the N-H proton and nearby protons on the ring, confirming the location of the proton on N-1 or N-2. dergipark.org.tr

Mass Spectrometry for Molecular Mass and Fragmentation Analysis of Indazole Derivatives

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.

Under electron ionization (EI), indazole derivatives exhibit characteristic fragmentation. Common pathways include the cleavage of substituents from the ring and the rupture of the heterocyclic ring itself. A frequent fragmentation pattern involves the cleavage of the amide bond at C-3 in relevant derivatives. fxcsxb.comnih.gov For many indazole-based compounds, the formation of an acylium-indazole ion (m/z 145) and a methylidene-indazolium ion (m/z 131) are characteristic fragments that confirm the presence of the indazole core. scielo.brresearchgate.net In this compound, one would expect initial loss of water (H₂O) from the hydroxyl groups, followed by fragmentation of the indazole ring system.

Infrared (IR) Spectroscopy for Functional Group Identification in Indazole Compounds

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For an indazole derivative, the IR spectrum provides clear signatures for its key structural components. For this compound, the spectrum would be characterized by a very broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups and the N-H stretch of the pyrazole ring. mdpi.comlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for Indazole Compounds. Data compiled from various sources for illustrative purposes. mdpi.comscielo.brvscht.czlibretexts.org

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol/Phenol) | Stretch, H-bonded | 3200 - 3600 (Broad, Strong) |

| N-H | Stretch | 3300 - 3500 (Moderate) |

| Aromatic C-H | Stretch | 3000 - 3100 (Moderate) |

| C=N (Ring) | Stretch | 1580 - 1650 (Variable) |

| Aromatic C=C | Stretch | 1450 - 1600 (Variable) |

| C-O (Alcohol/Phenol) | Stretch | 1000 - 1260 (Strong) |

| N-N | Stretch | 1200 - 1250 (Weak) |

Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. vscht.cz The stretching vibrations of the C=C and C=N bonds within the aromatic and heterocyclic rings appear in the 1450-1650 cm⁻¹ region. mdpi.com The presence of strong bands corresponding to C-O stretching would further confirm the diol structure.

X-ray Crystallography for Solid-State Structural Determination of Indazole Analogs

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In indazole analogs, these interactions play a crucial role in stabilizing the crystal structure.

In addition to hydrogen bonds, other interactions are also observed. For example, in a bis-indazole compound, molecules were found to interact weakly through π–π contacts between inversion-related pyrazole rings, with a centroid–centroid separation of 3.746 (2) Å. researchgate.net In a silver(I) complex of a benzo[g]indazole derivative, the crystal packing is stabilized by N-H···F and C-H···F hydrogen bonds, as well as Ag···F and Ag···π interactions. scirp.org The planar, aromatic nature of the indazole ring system makes it susceptible to such π-stacking and other weak interactions, which would also contribute to the crystal lattice of this compound.

The table below summarizes the types of intermolecular interactions observed in various indazole analogs, which can be extrapolated to predict the interactions in this compound.

| Interaction Type | Example Indazole Analog | Reference |

| Intramolecular Hydrogen Bond | 7-nitro-1H-indazole | researchgate.net |

| Intermolecular Hydrogen Bond | 7-nitro-1H-indazole, various 1H-indazoles | researchgate.net |

| π–π Stacking | bis-indazole | researchgate.net |

| N-H···F and C-H···F Hydrogen Bonds | bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate | scirp.org |

| Ag···F and Ag···π Interactions | bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) hexafluorophosphate | scirp.org |

The aromaticity of the indazole ring system is a topic of significant interest. While often depicted with idealized bond lengths, experimental and theoretical studies have revealed a phenomenon known as bond length alternation in the benzene (B151609) ring fused to other rings. nih.govgrupodeespectroscopia.esresearchgate.net This has been experimentally observed in the parent 1H-indazole molecule. nih.gov

A detailed study combining microwave spectroscopy and high-level ab initio calculations demonstrated that the bond lengths in the benzene portion of 1H-indazole are not all equal. nih.govresearchgate.net This alternation is attributed to the contributions of two different resonant forms of the 1H-indazole molecule. nih.govresearchgate.net The experimentally determined bond length alternation suggests a 60:40 contribution from the two main resonance structures of 1H-indazole. nih.govresearchgate.net

The introduction of substituents, such as the hydroxyl groups in this compound, can further influence the electronic distribution and the degree of bond length alternation in the indazole core. For example, the strong electron-withdrawing nature of a trifluoromethyl group at the C7 position has been shown to shorten the C7-CF3 bond. The hydroxyl groups at positions 1 and 7 in this compound would be expected to modulate the aromaticity and bond lengths of the ring system through both inductive and resonance effects.

The table below presents a comparison of selected bond lengths in benzene and the benzene ring of 1H-indazole, illustrating the concept of bond length alternation.

| Bond | Benzene Bond Length (Å) | 1H-Indazole Benzene Ring Bond Length (Å) |

| C3a-C4 | ~1.39 | Varies |

| C4-C5 | ~1.39 | Varies |

| C5-C6 | ~1.39 | Varies |

| C6-C7 | ~1.39 | Varies |

| C7-C7a | ~1.39 | Varies |

| C7a-C3a | ~1.39 | Varies |

Note: Specific bond lengths for the benzene ring of 1H-indazole show alternation and can be found in detailed spectroscopic studies. nih.govresearchgate.net

Rotational Spectroscopy for Gas-Phase Conformer Analysis of Indazole Compounds

Rotational spectroscopy is an exceptionally powerful technique for obtaining highly precise structural information about molecules in the gas phase, free from the influence of intermolecular interactions present in the solid state. researchgate.net This method allows for the detailed investigation of molecular conformations and subtle structural parameters.

For the parent 1H-indazole molecule, rotational spectroscopy has been instrumental in confirming its planar structure and in the experimental observation of bond length alternation. nih.govgrupodeespectroscopia.esresearchgate.net By analyzing the rotational spectra of the main isotopologue and its 17 heavy atom substituted counterparts (¹³C and ¹⁵N), researchers were able to determine the semi-experimental equilibrium structure (reSE) with milli-ångström precision for the heavy atom bond lengths. nih.govresearchgate.net

This technique is also highly sensitive to the different conformational isomers of a molecule. While 1H-indazole itself is rigid, substituted indazoles can exhibit different conformations due to the rotation of substituent groups. Rotational spectroscopy can distinguish between these conformers and provide information on their relative energies and the barriers to their interconversion. researchgate.net In the context of this compound, rotational spectroscopy could potentially be used to determine the preferred orientation of the hydroxyl groups relative to the indazole ring in the gas phase.

The combination of rotational spectroscopy with quantum chemical calculations provides a robust approach for the unambiguous identification of conformers and the detailed elucidation of their structures. researchgate.netacs.org This synergy between experimental data and theoretical modeling is crucial for a comprehensive understanding of the intrinsic properties of indazole compounds.

Computational and Theoretical Frameworks for 1h Indazole 1,7 Diol Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction of Indazole Derivatives

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying indazole derivatives due to its balance of accuracy and computational cost. jmaterenvironsci.comarpgweb.com It is used to analyze electronic structures and predict reactivity. arpgweb.com DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-31G or 6-311++G(d,p), enable the calculation of various molecular properties. dergipark.org.trcore.ac.uknih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the minimum energy conformation of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. mdpi.com For indazole derivatives, DFT calculations are used to obtain these optimized structures. dergipark.org.triucr.org

Conformational analysis is particularly important for flexible molecules, as different conformations can exhibit distinct biological activities and chemical reactivities. mun.ca By mapping the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. For instance, theoretical calculations on indazole have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.govwuxibiology.com In a study on substituted indazoles, the 1H-tautomer was found to be more stable by 4.46 kcal/mol than the 2H-indazole tautomer. wuxibiology.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic properties and reactivity. irjweb.com The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. dergipark.org.trresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more polarizable and reactive. frontiersin.org DFT calculations are routinely used to compute these values for indazole derivatives to predict their behavior in chemical reactions. dergipark.org.trnih.gov

| Indazole Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4-fluoro-1H-indazole | -9.45 | -1.85 | 7.60 | dergipark.org.tr |

| 4-chloro-1H-indazole | -9.51 | -2.22 | 7.29 | dergipark.org.tr |

| 4-bromo-1H-indazole | -9.42 | -2.31 | 7.11 | dergipark.org.tr |

| 4-hidroksi-1H-indazole | -8.65 | -1.55 | 7.10 | dergipark.org.tr |

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org These maps illustrate the electrostatic potential on the electron density surface of the molecule. researchgate.net

Different colors on an ESP map represent varying potential values. Typically, regions of negative potential (shown in red) are susceptible to electrophilic attack, as they are rich in electrons. researchgate.netnih.gov Regions of positive potential (shown in blue) are electron-deficient and thus prone to nucleophilic attack. researchgate.netnih.gov Neutral regions are often colored green. researchgate.net For indazole derivatives, ESP analysis helps identify which atoms (like the nitrogen and oxygen atoms) are likely to engage in hydrogen bonding and other intermolecular interactions. nih.govrsc.org

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global reactivity descriptors that quantify a molecule's reactivity. These parameters are derived from the HOMO and LUMO energies and provide deeper insights into chemical behavior. dergipark.org.trresearchgate.net

Key quantum chemical parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.trfrontiersin.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. frontiersin.org

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. dergipark.org.trirjweb.com

Nucleophilicity (ε): Describes the electron-donating capability of a molecule. dergipark.org.tr

These descriptors are widely used to compare the reactivity of different indazole derivatives, for example, in studies of their potential as corrosion inhibitors or in medicinal chemistry. dergipark.org.trnih.gov

| Indazole Derivative | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) | Source |

|---|---|---|---|---|

| 4-fluoro-1H-indazole | 3.80 | 5.65 | 4.19 | dergipark.org.tr |

| 4-chloro-1H-indazole | 3.65 | 5.87 | 4.72 | dergipark.org.tr |

| 4-bromo-1H-indazole | 3.56 | 5.87 | 4.83 | dergipark.org.tr |

| 4-hidroksi-1H-indazole | 3.55 | 5.10 | 3.67 | dergipark.org.tr |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability

While DFT calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (like a solvent or a protein binding site). mun.cachemrxiv.org

For a molecule like 1H-Indazole-1,7-diol, MD simulations can be used to:

Explore Conformational Landscapes: By simulating the molecule over nanoseconds or longer, MD can reveal the accessible conformations and the probability of their occurrence, providing a more complete picture than static geometry optimization. mun.cachemrxiv.org

Assess Stability: The stability of a particular conformation or a ligand-protein complex can be evaluated by analyzing its trajectory over the simulation time. mdpi.com Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses used to measure structural stability. mdpi.com

Study Solvation and Interactions: MD explicitly models the interactions between the solute and solvent molecules, which is crucial for understanding its behavior in solution. It can also be used to study the unbinding pathways of an indazole ligand from a protein's active site. nih.gov

MD simulations are a vital tool for bridging the gap between static molecular structures and dynamic biological function, particularly in drug design where the stability of a drug-receptor complex is paramount. mdpi.comresearchgate.net

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Indazole Systems

Quantum chemical calculations, primarily using DFT, are indispensable for elucidating the mechanisms of chemical reactions involving indazole systems. wuxibiology.comacs.org By modeling the entire reaction pathway, researchers can identify transition states, intermediates, and calculate the activation energies required for the reaction to proceed. wuxibiology.com

This approach has been successfully applied to understand regioselectivity in reactions of indazoles. For example, in the N-alkylation of indazole, DFT calculations have explained why the reaction can selectively produce either the N1 or N2-substituted product depending on the reaction conditions. wuxibiology.combeilstein-journals.org The calculations revealed that the relative stability of the tautomers (1H- vs. 2H-indazole) and the activation energy barriers for each pathway are the determining factors. wuxibiology.com The calculated energy barrier for N1 alkylation was found to be significantly higher than for N2 alkylation (17.22 kcal/mol vs. 13.87 kcal/mol), explaining the observed N2 selectivity in that specific reaction. wuxibiology.com

Similarly, the mechanism for the addition of indazole to formaldehyde (B43269) has been studied theoretically, providing a sound basis for the experimental observation that the N1-substituted product is preferentially formed. nih.govacs.org These computational investigations provide a level of detail about reaction pathways that is often difficult to obtain through experimental methods alone. chim.it

Theoretical NMR Chemical Shift Predictions (e.g., GIAO calculations)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. The prediction of NMR chemical shifts through theoretical calculations has become a powerful tool to complement experimental data, aiding in the correct assignment of signals and the confirmation of proposed structures. For indazole derivatives, including this compound, the Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable approach. nih.govsemanticscholar.org

The GIAO method, often used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of nuclei within a molecule. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). A common level of theory for such calculations on indazole derivatives is B3LYP/6-311++G(d,p), which has been shown to provide a sound basis for experimental observations. nih.govsemanticscholar.org

A study on the reaction of various NH-indazoles with formaldehyde utilized GIAO/DFT calculations to confirm the assignment of NMR spectra for the resulting (1H-indazol-1-yl)methanol derivatives. nih.gov This highlights the utility of the method in distinguishing between isomers, a task that can be challenging solely based on experimental data. For this compound, theoretical chemical shifts can be predicted for each of its six hydrogen atoms and seven carbon atoms. These predicted values are invaluable for assigning the signals in its experimental ¹H and ¹³C NMR spectra. For instance, in a study of nitro-indazole derivatives, the electron-withdrawing effect of the nitro group caused significant downfield shifts for adjacent protons, a phenomenon that can be accurately modeled and predicted by GIAO calculations. semanticscholar.org

The accuracy of GIAO calculations is dependent on the quality of the optimized molecular geometry. Therefore, a crucial first step is to perform a geometry optimization of the this compound structure using a suitable level of theory. The resulting theoretically predicted chemical shifts can then be correlated with experimental data, often yielding a high degree of linearity, which validates the structural assignment.

Table 1: Illustrative Theoretical vs. Experimental Chemical Shifts for Indazole Derivatives

| Derivative Type | Method | Key Observation |

| Nitro-Indazoles | GIAO/DFT | Downfield shift of protons adjacent to the nitro group was accurately predicted. semanticscholar.org |

| (1H-Indazol-1-yl)methanols | GIAO/B3LYP/6-311++G(d,p) | Aided in the definitive assignment of N1- and N2-substituted isomers. nih.gov |

| General Indazoles | Theoretical ¹³C NMR studies | General trends in carbon shifts upon substitution are well-reproduced. austinpublishinggroup.com |

This table is illustrative and based on findings for indazole derivatives, demonstrating the principles applicable to this compound.

In Silico Approaches for Ligand-Receptor Interactions and Binding Affinity (e.g., Molecular Docking, MM/GBSA) Applied to Indazole Derivatives

The therapeutic potential of many indazole derivatives stems from their ability to bind to specific biological targets like enzymes and receptors. researchgate.net In silico techniques such as molecular docking and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are instrumental in exploring these interactions for compounds like this compound.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, docking studies have been crucial in understanding their mechanism of action. For example, docking simulations have been used to investigate how indazole-based compounds inhibit enzymes like Cyclooxygenase-2 (COX-2), a key target in inflammation. innovareacademics.in These studies reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole scaffold and amino acid residues in the active site of the enzyme. innovareacademics.in For this compound, the two hydroxyl groups and the N-H of the pyrazole (B372694) ring are potential key hydrogen bond donors, which could be critical for its binding to a variety of biological targets.

MM/GBSA: Following molecular docking, the MM/GBSA method is often employed to calculate the binding free energy of the ligand-receptor complex. This provides a more quantitative estimate of the binding affinity than docking scores alone. The method combines the molecular mechanics energy of the complex in the gas phase with a continuum solvation model. Recent studies on newly designed 1H-indazole derivatives as anti-inflammatory agents used MM/GBSA analysis to demonstrate the substantial binding affinities of the compounds to their target. innovareacademics.in This approach could be applied to this compound to rank its potential binding affinity against various receptors and compare it with known inhibitors.

A typical workflow for investigating this compound would involve:

Identifying a potential biological target (e.g., a kinase, a receptor).

Performing molecular docking of this compound into the active site of the target.

Analyzing the resulting binding poses to identify key interactions (hydrogen bonds, π-stacking, etc.).

Running molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time.

Calculating the binding free energy using the MM/GBSA method based on the MD simulation trajectories.

Table 2: Key Interactions of Indazole Derivatives from Docking Studies

| Indazole Derivative Class | Target Protein | Key Interacting Residues | Binding Affinity (Example) |

| Diarylcyclohexenones/Indazoles | Tubulin | Colchicine Binding Site | - |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Arg120, Tyr385, Ser530 | -9.11 kcal/mol |

| 1H-Indazole-3-amine Derivatives | Tyrosine Kinase | Hinge Region | - |

This table provides examples from literature on various indazole derivatives to illustrate the type of data obtained from docking studies, which would be applicable to this compound.

Cheminformatic Analysis for Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Cheminformatics applies computational methods to analyze chemical data, and it is a powerful tool for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a chemical structure affect its biological activity. For the indazole scaffold, numerous SAR studies have been conducted to optimize their therapeutic properties.

These studies often involve synthesizing a library of related compounds and evaluating their biological activity. The resulting data is then analyzed to identify key structural features that are either beneficial or detrimental to the desired activity. For instance, a study on 2-phenyl-2H-indazole derivatives as antiprotozoal agents revealed that the presence of electron-withdrawing groups on the phenyl ring enhanced their activity. This provides a clear SAR insight that can guide the design of more potent analogs.

For this compound, a cheminformatic analysis would involve comparing its (experimentally determined or computationally predicted) activity with that of other indazole derivatives. Key structural features to consider would be:

The position and number of hydroxyl groups on the benzene (B151609) ring.

The presence of the N1-hydroxyl group, which is a unique feature.

By comparing this compound to isomers like 1H-indazole-4,7-diol and 1H-indazole-6,7-diol, as well as to the parent 1H-indazole, a preliminary SAR can be constructed. For example, the position of the hydroxyl groups can significantly influence hydrogen bonding capabilities and solubility, which in turn affects biological activity. A recent review highlighted that functionalizations at various positions of the indazole ring (C3, C5, C7, etc.) have been explored to modulate the activity of these compounds as antagonists for receptors like CCR4.

Investigation of Chemical Reactivity and Reaction Mechanisms of 1h Indazole 1,7 Diol

Electrophilic and Nucleophilic Reaction Pathways of Indazole Diols

The indazole scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation chemicalbook.com. The precise location of these substitutions is heavily influenced by the existing substituents on the ring. The nucleophilic character of the indazole ring is primarily centered on the nitrogen atoms. Direct alkylation of the 1H-indazole core typically results in a mixture of N-1 and N-2 substituted products, with the ratio depending on reaction conditions and the electronic and steric nature of other substituents nih.govbeilstein-journals.org.

For 1H-Indazole-1,7-diol, the N-1 position is already substituted with a hydroxyl group, which fundamentally alters the typical N-alkylation pathways. This N-hydroxy functionality makes the N-1 position less nucleophilic and more acidic compared to a standard N-H indazole. Consequently, reactions with electrophiles are more likely to occur at the N-2 position or on the benzene (B151609) ring. The C-3 position in indazoles can also be functionalized, often after N-protection, through methods like iodination followed by cross-coupling reactions mdpi.comchim.it. The C-3 position lacks inherent nucleophilicity, and its functionalization often requires an umpolung strategy, where the indazole is rendered electrophilic to react with a nucleophile nih.gov.

Role of Hydroxyl Groups in Reaction Specificity and Regioselectivity

The two hydroxyl groups in this compound play a pivotal role in directing the outcomes of chemical reactions. Their influence stems from both electronic and steric effects.

The 7-OH Group: As a substituent on the benzene ring, the hydroxyl group at the C-7 position is a strong activating, ortho-, para-directing group due to its ability to donate electron density via resonance. This would enhance the nucleophilicity of the benzene ring, particularly at the C-4 and C-6 positions, making them more susceptible to electrophilic attack. Furthermore, the position of substituents, particularly at C-7, has been shown to have a profound impact on the regioselectivity of N-alkylation. For instance, electron-withdrawing groups like nitro (NO2) or carboxylate (CO2Me) at the C-7 position confer excellent N-2 regioselectivity (≥96%) during alkylation d-nb.infonih.govresearchgate.net. The 7-hydroxyl group, being electron-donating, would be expected to exert a different, possibly opposing, electronic influence, while also introducing steric hindrance near the N-1 position.

The 1-OH Group: The hydroxyl group at the N-1 position makes the molecule an N-hydroxy-indazole. This functionality significantly decreases the nucleophilicity of the N-1 atom. In reactions involving deprotonation followed by alkylation, the resulting N-1 alkoxide would be a hard nucleophile, but the N-2 position remains a potent nucleophilic site. This intrinsic property strongly favors electrophilic attack at the N-2 position over the N-1 position.

| Substituent at C-7 | Observed N-Alkylation Regioselectivity | Governing Factor | Reference |

|---|---|---|---|

| -NO2 | Excellent N-2 selectivity (≥96%) | Electronic (Electron-withdrawing) | d-nb.infonih.gov |

| -CO2Me | Excellent N-2 selectivity (≥96%) | Electronic (Electron-withdrawing) | d-nb.infonih.gov |

| -OH (Predicted for 1,7-diol) | Predicted high N-2 selectivity | Electronic & Steric Hindrance | N/A |

Intermolecular Interactions and Self-Assembly Propensities of this compound

The structure of this compound, featuring N-H (in its 2H-tautomer), O-H, and nitrogen lone pairs, is exceptionally well-suited for forming extensive intermolecular hydrogen bonds. These interactions are critical in determining its solid-state structure, solubility, and potential for forming supramolecular assemblies.

Studies on related structures provide strong evidence for this propensity. For example, (1H-indazol-1-yl)methanol derivatives have been shown to form dimers in the solid state through intermolecular O–H···N2 hydrogen bonds nih.gov. In these structures, the hydroxyl group of one molecule acts as a hydrogen bond donor to the N-2 atom of a neighboring molecule.

For this compound, several hydrogen bonding motifs are possible:

The 7-OH group can act as a donor to the N-2 atom of an adjacent molecule.

The 1-OH group can act as a donor or acceptor.

The N-2 atom can act as a hydrogen bond acceptor.

These multiple hydrogen bonding sites can lead to the formation of complex networks, such as chains, sheets, or other higher-order structures. The formation of such assemblies is analogous to that seen in indole-pyrazole hybrids, which can form dimers, tetramers, and chains through N–H···N hydrogen bonds mdpi.com. The dispersive forces from the aromatic rings also contribute to the stability of these assemblies through π-π stacking interactions mdpi.com.

Mechanistic Insights into its Formation and Transformation Reactions (e.g., with formaldehyde)

The reaction of N-unsubstituted indazoles with formaldehyde (B43269) is a well-studied transformation that yields N-hydroxymethyl derivatives. A detailed mechanistic study on indazole and its nitro-derivatives reacting with formaldehyde in aqueous hydrochloric acid reveals that the reaction proceeds to form the N-1 substituted product, (1H-indazol-1-yl)methanol nih.govresearchgate.net.

The proposed mechanism under acidic conditions involves the protonation of formaldehyde, making it a much more reactive electrophile. The neutral indazole, which exists in equilibrium with its less abundant protonated form, then acts as the nucleophile. The reaction between the indazolium cation and formaldehyde is considered unlikely nih.gov. The 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer, and calculations show that the N-1 substituted product is approximately 20 kJ·mol⁻¹ more stable than the N-2 isomer nih.gov. This thermodynamic preference drives the formation of the (1H-indazol-1-yl)methanol derivative.

While this compound already possesses a 1-OH group, its 2H-tautomer could potentially react with formaldehyde at the N-2 position. However, the existing 1-OH group would significantly alter the electronic landscape and steric environment compared to a simple N-H indazole. Alternatively, the 7-OH group could react with formaldehyde under certain conditions, though N-hydroxymethylation is typically the more favorable pathway for the indazole core itself.

Catalytic Applications and Mechanistic Studies Involving Indazole Scaffolds (e.g., in C-N bond formation)

The indazole scaffold is a privileged structure in medicinal chemistry and has also found applications in catalysis, often as a ligand for transition metals. The nitrogen atoms of the pyrazole (B372694) ring are excellent coordination sites. Indazole-containing phosphine ligands, for example, have been developed for use in gold(I) catalysis, where the electronic properties of the indazole moiety can be tuned to influence the catalytic activity acs.org.

The synthesis of the indazole ring itself often involves transition-metal-catalyzed C-N bond formation reactions. Key examples include:

Copper-Catalyzed Reactions: Copper catalysts are widely used for the synthesis of 2H-indazoles in one-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide. The copper catalyst is crucial for facilitating the sequential C-N and N-N bond formations nih.govresearchgate.net. Intramolecular Ullmann-type reactions, catalyzed by copper, are also employed to form the indazole ring via C-N bond closure researchgate.net.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been used to synthesize N-aryl-2H-indazoles via the C-H bond addition of azobenzenes to aldehydes acs.org. Synergistic rhodium/copper catalytic systems can also achieve C-H amidation and N-N bond formation to build the indazole core nih.govmdpi.com.

Palladium-Catalyzed Reactions: Palladium catalysts facilitate intramolecular C-N bond formation to yield 1H-indazoles from precursors like o-halo acetophenones and hydrazine (B178648) nih.gov.

These studies highlight the versatility of the indazole scaffold in coordinating with transition metals and participating in catalytic cycles that are fundamental to organic synthesis, particularly in the construction of nitrogen-containing heterocycles.

| Catalytic System | Reaction Type | Bond Formed | Reference |

|---|---|---|---|

| Copper(I) or Copper(II) | Three-component synthesis / Ullmann coupling | C-N, N-N | nih.govresearchgate.netresearchgate.net |

| Rhodium(III) / Copper(II) | C-H activation / Amidation | C-N, N-N | nih.govmdpi.com |

| Palladium(II) | Intramolecular amination | C-N | nih.gov |

| Gold(I) with Indazole-Phosphine Ligand | Cyclization of alkynes | C-C, C-O | acs.org |

Mechanistic Exploration of Biological Activities and Structure Activity Relationships of 1h Indazole 1,7 Diol Derivatives

Anti-Inflammatory Mechanisms via Cyclooxygenase (COX) Inhibition: Computational and Biochemical Studies of Indazole Analogs

Indazole derivatives have demonstrated notable anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net Both in vitro and in silico studies have explored this inhibitory action, revealing insights into the structure-activity relationships that govern their efficacy.

Biochemical assays have shown that various indazole analogs can inhibit COX-2, a key enzyme in the inflammatory cascade. For instance, a study investigating indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), demonstrated a concentration-dependent inhibition of COX-2. nih.gov Among the tested compounds, 5-aminoindazole was the most potent, with an IC₅₀ value of 12.32 μM, compared to 23.42 μM for indazole and 19.22 μM for 6-nitroindazole. nih.gov The inhibition of COX-2 by these compounds ranged from 68% to 78% at a concentration of 50 μM. nih.gov This suggests that the inhibition of cyclooxygenase is a significant contributor to the anti-inflammatory effects of these indazole derivatives. nih.gov

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have further elucidated the binding interactions between indazole derivatives and the COX-2 enzyme. innovareacademics.inresearchgate.net These studies have identified key amino acid residues within the active site of COX-2 that interact with the indazole scaffold. researchgate.net For example, docking studies of 1H-indazole derivatives revealed significant binding affinities with the COX-2 enzyme (PDB ID: 3NT1). innovareacademics.in Specifically, compounds with difluorophenyl and para-tolyl substitutions showed high binding energies of -9.11 kcal/mol and -8.80 kcal/mol, respectively. innovareacademics.in MD simulations further confirmed the stability of these compounds within the active site of the COX-2 enzyme. innovareacademics.inresearchgate.net Docking studies also suggest that some 2,3-diphenyl-2H-indazole derivatives have a similar binding mode to the known COX-2 inhibitor, rofecoxib. mdpi.com

The structure-activity relationship (SAR) analyses indicate that substitutions on the indazole ring play a crucial role in their COX-2 inhibitory activity. For example, the presence of an amino group at the 5-position appears to enhance potency. nih.gov Furthermore, computational analyses have highlighted the importance of specific substitutions, such as difluorophenyl and para-tolyl groups, in achieving high binding affinity to the COX-2 enzyme. innovareacademics.in The interaction with key residues like Gly526 through amide-π stacking has been identified as a common feature for stable complex formation. innovareacademics.in

Table 1: COX-2 Inhibition by Indazole Derivatives

| Compound | IC₅₀ (μM) | Maximum Inhibition (%) at 50 μM |

|---|---|---|

| Indazole | 23.42 | 70 |

| 5-Aminoindazole | 12.32 | 78 |

| 6-Nitroindazole | 19.22 | 68 |

| Celecoxib (Reference) | 5.10 | Not Reported |

Data sourced from in vitro assays. nih.gov

Antitumor Activity: Investigation of Molecular Targets and Pathways by Indazole Derivatives

Indazole derivatives have emerged as a significant class of compounds with promising antitumor activities, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. mdpi.commdpi.comnih.gov These compounds have been shown to target a range of kinases including Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), Phosphoinositide-Dependent Kinase 1 (PDK1), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinase 1 (CDK1). mdpi.comnih.govgoogle.com

The indazole scaffold serves as a versatile backbone for designing kinase inhibitors. mdpi.commdpi.comnih.gov For instance, certain 1H-indazole derivatives have been designed as potent inhibitors of EGFR, including the T790M mutant which is responsible for resistance to some EGFR-targeted therapies. mdpi.comnih.gov One such derivative displayed strong potency against both EGFR T790M and wild-type EGFR with IC₅₀ values of 5.3 nM and 8.3 nM, respectively. mdpi.com This compound also showed significant antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations. mdpi.com

Similarly, 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives have been developed as potent and selective ERK inhibitors. mdpi.comnih.gov One compound from this series demonstrated excellent potency against ERK1 and ERK2 with IC₅₀ values of 20 nM and 7 nM, respectively. mdpi.comnih.gov This dual mechanism of action has shown antitumor activity in patients with BRAF V600-mutant melanoma. mdpi.com

Indazole-based compounds have also been identified as inhibitors of FGFRs. mdpi.comnih.gov A series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range. nih.gov Further optimization led to the discovery of a potent FGFR1 inhibitor with an IC₅₀ of 2.9 nM and significant cellular activity (IC₅₀ = 40.5 nM). mdpi.com Another series of 1H-indazole-4-carboxamide derivatives also exhibited potent FGFR1 inhibitory activity. mdpi.com

In addition to EGFR, ERK, and FGFRs, indazole derivatives have been investigated as inhibitors of other kinases. The molecular hybridization of indazole with other pharmacophores has led to the development of compounds with broad-spectrum anticancer activity. mdpi.com For example, a series of 3,5-disubstituted indazole derivatives were synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2). mdpi.com One compound, in particular, showed a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM and good selectivity over normal cells. mdpi.com

Enzyme Kinetic Studies for Inhibitory Potency

Enzyme kinetic studies are crucial for quantifying the inhibitory potency of indazole derivatives against their target kinases. These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic profiling of an indazole sulfonamide inhibitor of Mycobacterium tuberculosis Lipoamide dehydrogenase (Mtb Lpd) demonstrated time-dependent inhibition. nih.gov The initial inhibitory constant (Kᵢ) was 0.296 μM, which decreased to 0.006 μM after preincubation, indicating tight-binding inhibition. nih.gov This extended on-target residence time correlated with detectable inhibition of Mtb growth. nih.gov

In the context of cancer, kinetic studies have been instrumental in identifying highly potent indazole-based kinase inhibitors. For instance, a 1H-indazole derivative designed to target EGFR T790M and EGFR kinases showed IC₅₀ values of 5.3 nM and 8.3 nM, respectively. mdpi.com Another example is a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative that exhibited excellent potency as an ERK inhibitor, with IC₅₀ values of 20 nM for ERK1 and 7 nM for ERK2. mdpi.comnih.gov

Furthermore, a series of 1H-indazole derivatives were evaluated for their inhibitory activity against FGFR1. mdpi.com One compound was identified as a promising FGFR1 inhibitor with an IC₅₀ of 15.0 nM. mdpi.com Structural optimization of this lead compound resulted in a derivative with an even more potent IC₅₀ of 2.9 nM. mdpi.com

The inhibitory potency of indazole derivatives has also been evaluated against various cancer cell lines. A series of 3,5-disubstituted indazole derivatives were tested for their antiproliferative activity. One compound exhibited a significant inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. mdpi.com Another compound from a series of mercapto acetamide-derived indazoles showed the best inhibitory effect against the Hep-G2 hepatoma cell line with an IC₅₀ of 3.32 µM. mdpi.com

Table 2: Inhibitory Potency (IC₅₀) of Indazole Derivatives against Kinases and Cancer Cell Lines

| Compound Series | Target | IC₅₀ Value |

|---|---|---|

| 1H-indazole derivative | EGFR T790M | 5.3 nM |

| 1H-indazole derivative | EGFR (wild-type) | 8.3 nM |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK1 | 20 nM |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK2 | 7 nM |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 nM |

| Optimized FGFR1 inhibitor | FGFR1 | 2.9 nM |

| 3,5-disubstituted indazole derivative (6o) | K562 cell line | 5.15 µM |

| Mercapto acetamide-derived indazole (5k) | Hep-G2 cell line | 3.32 µM |

Data compiled from various enzymatic and cellular assays. mdpi.commdpi.com

Structural Determinants of Antitumor Selectivity for Indazole Scaffolds

The antitumor selectivity of indazole derivatives is largely determined by the nature and position of substituents on the indazole scaffold. mdpi.comnih.gov Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance potency and selectivity for specific molecular targets. mdpi.comnih.govnih.gov

For instance, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis revealed that the 1H-indazole scaffold is essential for activity. nih.gov Furthermore, the substituent groups at both the 4- and 6-positions of the indazole ring significantly influence inhibitory activity. nih.gov Docking models have shown that effective interactions of the 1H-indazole motif with the ferrous ion of heme and with hydrophobic pockets A and B are crucial for IDO1 inhibition. mdpi.comnih.gov

In the case of FGFR1 inhibitors, SAR studies indicated that an N-ethylpiperazine group was important for both enzyme inhibitory and cellular activity. mdpi.com The introduction of different substituted aromatic groups at the C-5 position through Suzuki coupling has also been explored to increase the activity and selectivity of indazole derivatives as kinase inhibitors. mdpi.com

The substitution pattern on the indazole ring also plays a critical role in determining selectivity for different cancer cell lines. A study on 5- and 6-substituted indazole compounds found that most of them had specific antiproliferative activity against the PC-3 human prostate cancer cell line. sioc-journal.cn For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-5-carboxamide and N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indazole-6-carboxamide showed strong antitumor activity against PC-3 cells with IC₅₀ values of 6.21 and 6.43 μmol/L, respectively. sioc-journal.cn

Furthermore, the introduction of a piperazine (B1678402) moiety has been shown to improve the physicochemical properties of indazole derivatives, such as solubility and oral bioavailability, which can enhance their antitumor activity. mdpi.comresearchgate.net In a series of 3,5-disubstituted indazole derivatives, replacing a mercapto group with a piperazine group led to compounds with significant antiproliferative activity against K562 cells. mdpi.com

The structural features of the indazole scaffold itself, such as the pyrazole (B372694) ring, can act as a hinge-binding element, forming hydrogen bonds with key residues in the ATP-binding pocket of kinases. researchgate.net The N1 and N2 nitrogen atoms of the indazole ring can also participate in hydrogen bonding or water-mediated interactions, further contributing to binding affinity and selectivity. researchgate.net

Antimicrobial and Antiprotozoal Activities: Mechanistic Perspectives and SAR of Indazole Compounds

Indazole derivatives have demonstrated a broad spectrum of antimicrobial and antiprotozoal activities, making them a promising class of compounds for the development of new therapeutic agents. mdpi.compnrjournal.com The indazole nucleus is a key pharmacophore found in many compounds with diverse biological activities, including activity against protozoa, bacteria, and fungi. mdpi.commdpi.compnrjournal.com

A number of studies have highlighted the potential of indazole derivatives as antiprotozoal agents. For example, a series of 2H-indazole derivatives were found to be more potent than the reference drug metronidazole (B1676534) against the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.compnrjournal.com One compound, a 2,3-diphenyl-2H-indazole derivative, was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

In addition to their antiprotozoal activity, indazole derivatives have also shown activity against various bacterial and fungal strains. mdpi.commdpi.compnrjournal.com For instance, some 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors, which gives them antibacterial activity against Gram-positive bacteria. mdpi.com Other indazole derivatives have shown in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.commdpi.com

The mechanism of action of these compounds is varied. As mentioned, some act by inhibiting DNA gyrase B, an essential enzyme for bacterial DNA replication. mdpi.com In the case of antiprotozoal activity, while the exact mechanisms are not fully elucidated for all derivatives, it is believed that they may interfere with key metabolic pathways or cellular structures of the parasites. The dual antimicrobial and anti-inflammatory properties of some indazole derivatives are particularly interesting, as infectious diseases are often associated with an inflammatory response. mdpi.com For example, amebic infections are known to induce host cyclooxygenase-2 (COX-2) production, and some antiprotozoal indazole derivatives also exhibit COX-2 inhibitory activity. mdpi.com

Structure-Activity Relationships (SAR) in Antiprotozoal Efficacy for Indazole Derivatives

The antiprotozoal efficacy of indazole derivatives is highly dependent on their chemical structure, and structure-activity relationship (SAR) studies have provided valuable insights into the key features required for potent activity. researchgate.netbvsalud.org These studies have revealed that the nature and position of substituents on the indazole ring and its associated phenyl rings can significantly influence the activity against various protozoan parasites.

One of the most consistent findings from SAR studies is the positive effect of electron-withdrawing groups on the 2-phenyl ring of 2-phenyl-2H-indazole derivatives. researchgate.netbvsalud.org These groups appear to enhance the antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. researchgate.netbvsalud.org This suggests that reducing the electron density of the phenyl ring is beneficial for activity.

Furthermore, the presence of specific functional groups can dramatically increase potency. For example, 2-phenyl-2H-indazole derivatives substituted with methoxycarbonyl groups have shown particularly strong antiprotozoal activity. researchgate.net The substitution pattern on the indazole ring itself is also crucial. For instance, the presence of a hydrophilic fragment substituted at position 1 of 2-benzyl-5-nitroindazolin-3-one has been shown to be key in improving the selectivity profile of this series of compounds against Leishmania. csic.es

Table 3: Antiprotozoal Activity of a 2,3-Diphenyl-2H-indazole Derivative (Compound 18)

| Pathogen | IC₅₀ (µM) | Comparison to Metronidazole |

|---|---|---|

| G. intestinalis | 0.058 | 12.8 times more active |

Data from in vitro biological evaluations. mdpi.com

Inhibition of Nitric Oxide Synthase (NOS) by Indazole Derivatives

Indazole derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes. ebi.ac.uknih.govtandfonline.com The inhibition of NOS, particularly the neuronal (nNOS or NOS-I) and inducible (iNOS or NOS-II) isoforms, is a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and inflammation. ebi.ac.uktandfonline.com